molecular formula C15H24Cl2N2O2 B2407626 Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride CAS No. 1286273-07-1

Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride

Cat. No.: B2407626
CAS No.: 1286273-07-1
M. Wt: 335.27
InChI Key: UHQJKUPFJLZZNV-MXPSUWBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1R,4R)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride** is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzoate ester group, an aminocyclohexyl moiety, and dihydrochloride counterions, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Esterification Reaction: Starting with 4-aminobenzoic acid and (1R,4R)-4-aminocyclohexylamine, the esterification reaction can be performed using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

  • Amination Reaction: The amination of methyl 4-(aminomethyl)benzoate with (1R,4R)-4-aminocyclohexylamine can be achieved using reductive amination conditions, such as using sodium cyanoborohydride as the reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can be performed on the amine group, leading to the formation of secondary amines.

  • Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, replacing the ester with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Aminobenzoic acid

  • Reduction: Secondary amines

  • Substitution: Various substituted benzoates

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The aminocyclohexyl group can bind to enzyme active sites, while the benzoate ester group can interact with receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate: Lacks the aminocyclohexyl group.

  • Methyl 4-(aminomethyl)cyclohexane-1-carboxylate: Lacks the benzoate ester group.

  • 4-Aminobenzoic acid: Lacks the methyl ester group.

Uniqueness: The presence of both the aminocyclohexyl group and the benzoate ester group in the same molecule makes it unique, providing dual functionality that can be exploited in various applications.

Methyl 4-[(1R,4R)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride** in scientific research and industry

Properties

IUPAC Name

methyl 4-[[(4-aminocyclohexyl)amino]methyl]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)12-4-2-11(3-5-12)10-17-14-8-6-13(16)7-9-14;;/h2-5,13-14,17H,6-10,16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQJKUPFJLZZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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